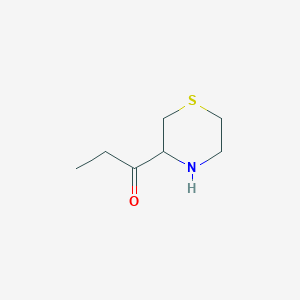
1-(Thiomorpholin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiomorpholin-3-yl)propan-1-one is an organic compound with the molecular formula C7H13NOS It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring attached to a propanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiomorpholin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions: 1-(Thiomorpholin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
科学的研究の応用
1-(Thiomorpholin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(Thiomorpholin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
1-(Thiomorpholin-4-yl)propan-1-one: Similar in structure but with the thiomorpholine ring attached at a different position.
3-Chloro-1-(thiomorpholin-4-yl)propan-1-one: Contains a chlorine atom, which may alter its reactivity and biological activity.
1-(Thiomorpholin-2-yl)propan-1-one: Another positional isomer with different chemical properties.
Uniqueness: 1-(Thiomorpholin-3-yl)propan-1-one is unique due to its specific structural configuration, which influences its reactivity and potential applications. Its position-specific functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C7H13NOS |
|---|---|
分子量 |
159.25 g/mol |
IUPAC名 |
1-thiomorpholin-3-ylpropan-1-one |
InChI |
InChI=1S/C7H13NOS/c1-2-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |
InChIキー |
CVYCJUWGYXZJCI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



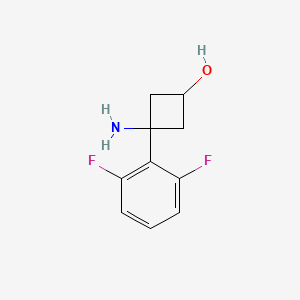

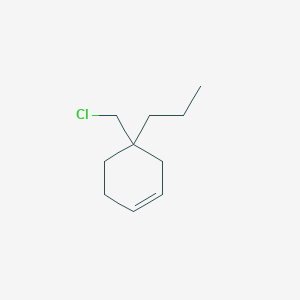
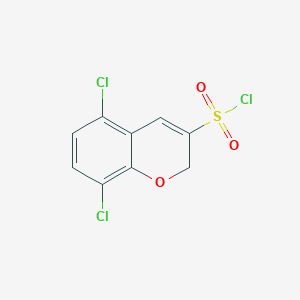
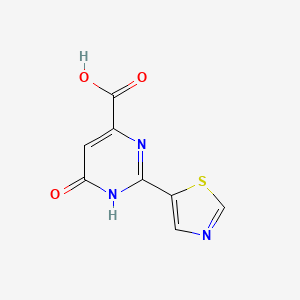
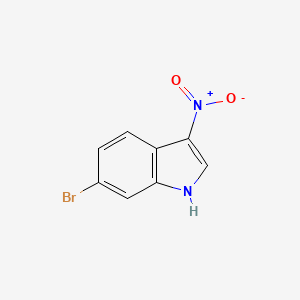
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
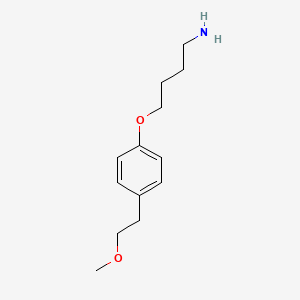
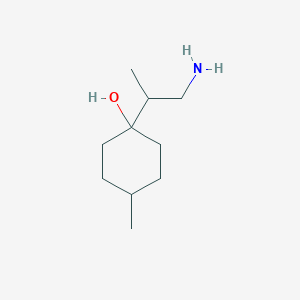
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

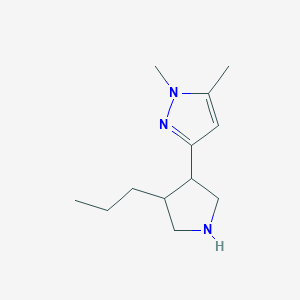
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
